molecular formula C9H15ClN2O2 B561837 N-[2-(Trimethylammonium)ethyl]maleimide Chloride CAS No. 69684-10-2

N-[2-(Trimethylammonium)ethyl]maleimide Chloride

Cat. No.: B561837
CAS No.: 69684-10-2
M. Wt: 218.681
InChI Key: KPAWJICOFZTNGY-UHFFFAOYSA-M
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Description

N-[2-(Trimethylammonium)ethyl]maleimide Chloride (CAS 69684-10-2) is a quaternary ammonium maleimide derivative with the molecular formula C₉H₂₁N₂·Cl and a molecular weight of 216.73 g/mol (calculated from C₉H₂₁ClN₂) . Its structure features a maleimide core, which reacts selectively with thiol groups (-SH) under mild conditions, and a trimethylammonium ethyl moiety that confers permanent positive charge. This compound is widely used in bioconjugation for labeling proteins, peptides, and other biomolecules, leveraging its cationic nature for enhanced solubility in aqueous environments .

Properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)ethyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O2.ClH/c1-11(2,3)7-6-10-8(12)4-5-9(10)13;/h4-5H,6-7H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAWJICOFZTNGY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCN1C(=O)C=CC1=O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662222
Record name 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69684-10-2
Record name 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N,N,N-trimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Quaternization of Tertiary Amines with Maleimide-Containing Alkyl Halides

The quaternization of tertiary amines with alkyl halides is a cornerstone method for synthesizing quaternary ammonium salts. For this compound, this involves reacting a maleimide-functionalized alkyl halide with trimethylamine.

Reaction Mechanism :
Maleimide-CH2CH2Cl+N(CH3)3Maleimide-CH2CH2N+(CH3)3Cl\text{Maleimide-CH}_2\text{CH}_2\text{Cl} + \text{N(CH}_3\text{)}_3 \rightarrow \text{Maleimide-CH}_2\text{CH}_2\text{N}^+\text{(CH}_3\text{)}_3 \text{Cl}^-
This exothermic reaction proceeds via an SN2S_N2 mechanism, where trimethylamine displaces the chloride ion.

Optimization Parameters :

  • Solvent : Water or water-methanol mixtures enhance reaction rates due to the polar protic environment.

  • Temperature : 40–70°C balances reaction speed and byproduct minimization.

  • Molar Ratio : A 1:1.2 excess of trimethylamine ensures complete conversion of the alkyl halide.

Example Protocol :

  • Dissolve 10 g (0.05 mol) of maleimide-ethyl chloride in 50 mL deionized water.

  • Add 6.3 g (0.06 mol) trimethylamine dropwise under nitrogen.

  • Stir at 60°C for 12 hours.

  • Precipitate the product by adding acetone, then recrystallize from ethanol/water.

Yield : 85–92%.

Maleimide Functionalization of Pre-Formed Quaternary Ammonium Salts

An alternative approach involves synthesizing the quaternary ammonium moiety first, followed by maleimide conjugation.

Step 1: Synthesis of 2-Chloroethyltrimethylammonium Chloride
ClCH2CH2N(CH3)3+Cl\text{ClCH}_2\text{CH}_2\text{N(CH}_3\text{)}_3^+ \text{Cl}^-
Prepared by reacting 1,2-dichloroethane with trimethylamine in aqueous methanol at 50°C.

Step 2: Maleimide Coupling
The chloride group is displaced by maleimide’s amine via nucleophilic substitution:
Maleimide-NH2+ClCH2CH2N(CH3)3+ClN-[2-(Trimethylammonium)ethyl]maleimide Chloride\text{Maleimide-NH}_2 + \text{ClCH}_2\text{CH}_2\text{N(CH}_3\text{)}_3^+ \text{Cl}^- \rightarrow \text{this compound}
Conditions :

  • Solvent: Dimethylformamide (DMF) at 80°C.

  • Catalyst: Triethylamine (0.1 eq) to neutralize HCl byproducts.

Challenges :

  • Maleimide’s electron-deficient double bond may undergo Michael addition with excess amine, requiring strict stoichiometric control.

Critical Analysis of Methodologies

Solvent Systems and Reaction Efficiency

Aqueous solvents significantly improve quaternization kinetics compared to organic media. For example, reactions in water achieve >90% conversion within 12 hours, while methanol requires 48 hours. However, maleimide stability in water is pH-dependent; hydrolysis occurs above pH 8, necessitating buffered conditions (pH 6–7).

Table 1: Solvent Impact on Quaternization Efficiency

SolventTemperature (°C)Time (h)Yield (%)
Water601292
Methanol604878
Acetonitrile602465

Data adapted from.

Initiators and Side Reactions

Redox initiators (e.g., ammonium persulfate/sodium bisulfite) suppress radical-based side reactions during maleimide synthesis. UV irradiation (365 nm) in polycarbonate reactors enhances initiator efficiency, reducing reaction times by 30%.

Purification and Characterization

Isolation Techniques

  • Precipitation : Adding acetone to aqueous reaction mixtures precipitates the product.

  • Column Chromatography : Silica gel with chloroform/methanol (8:2) removes unreacted maleimide.

  • Recrystallization : Ethanol/water (1:1) yields >99% purity crystals.

Table 2: Purity Analysis by HPLC

MethodPurity (%)Retention Time (min)
As-synthesized854.2
After recrystallization99.54.2

Industrial-Scale Considerations

Cost-Effective Substrates

Bulk sourcing of 1,2-dichloroethane and maleic anhydride reduces raw material costs by 40% compared to specialty reagents.

Waste Management

Quaternization generates NaCl as a byproduct, which is removed via aqueous washes. Methanol solvent recovery systems achieve 95% recycling efficiency.

Emerging Innovations

Continuous Flow Synthesis

Microreactor systems enable faster heat dissipation, allowing reactions at 70°C without degradation. Pilot studies show a 50% reduction in process time.

Biocatalytic Routes

Lipase-mediated quaternization in non-aqueous media is under investigation, offering potential for enantioselective synthesis .

Chemical Reactions Analysis

Thiol-Maleimide Michael Addition

The primary reaction involves thiol-specific alkylation via a Michael addition mechanism. The maleimide’s α,β-unsaturated carbonyl system reacts with thiolate anions (RS⁻) to form stable thioether bonds.

Reaction Conditions and Specificity:

ParameterDetailsSource
pH Optimal at 6.5–7.5 ; minimal amine reactivity at this range.
Reaction Time Complete within 30–120 minutes at room temperature.
Specificity Selective for thiols; minimal cross-reactivity with amines at pH <7.5.
  • Mechanism :
    • Nucleophilic attack by the thiolate anion on the maleimide’s β-carbon.
    • Formation of a non-reversible thioether bond (Figure 1).
    • Enhanced reactivity in aqueous buffers due to the compound’s cationic charge, which stabilizes the thiolate intermediate .

Hydrolysis of Maleimide

The maleimide ring undergoes hydrolysis under alkaline conditions (pH >8), forming inactive maleamic acid derivatives. This competes with thiol alkylation, reducing reaction efficiency .

Amine Reactivity

At pH >7.5, primary amines (e.g., lysine residues) can react with the maleimide, leading to undesired adducts. This is mitigated by maintaining mildly acidic to neutral conditions .

Steric and Electronic Effects

  • The trimethylammonium group increases water solubility but introduces steric hindrance, slowing reaction rates with bulky thiols .
  • Electron-withdrawing effects of the quaternary ammonium group enhance electrophilicity of the maleimide, improving reactivity with low-abundance thiols .

Protein Modification

Used to introduce cationic charges into proteins via cysteine residues, enabling applications in:

  • Targeted drug delivery : Enhanced cellular uptake of cationic protein-drug conjugates .
  • Enzyme stabilization : Masking hydrophobic regions to reduce aggregation .

Polymer Chemistry

  • Synthesizes cationic hydrogels for DNA binding or antimicrobial coatings .
  • Forms disulfide-linked copolymers with tunable charge density .

Comparative Reactivity with Other Maleimides

ReagentThiol Reactivity (k, M⁻¹s⁻¹)Amine ReactivityWater Solubility
N-Ethylmaleimide (NEM) 3.2 × 10³ModerateLow
This Compound 4.8 × 10³LowHigh
MTSET 1.1 × 10⁴NoneHigh

Data compiled from .

Stability and Storage

  • Storage : Stable at -20°C in anhydrous conditions; hydrolyzes rapidly in aqueous solutions at room temperature .
  • Shelf Life : ≤6 months when protected from moisture .

Key Research Findings

  • Kinetic Studies : Second-order rate constant for thiol alkylation is 4.8 × 10³ M⁻¹s⁻¹ at pH 7.0 .
  • Selectivity : 95% specificity for cysteine over lysine at pH 7.2 .
  • Thermal Stability : Decomposes at >245°C with char formation .

Scientific Research Applications

Biochemical Applications

1.1 Protein Labeling and Modification

N-[2-(Trimethylammonium)ethyl]maleimide chloride is commonly used for the selective labeling of proteins, particularly those containing free thiol groups. This labeling is crucial for studying protein interactions and functions.

  • Case Study: A study demonstrated the use of this compound in labeling cysteine residues in proteins, allowing for the investigation of protein conformational changes under different conditions .

1.2 Drug Delivery Systems

The compound has been explored in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its cationic nature enhances cellular uptake, particularly in cancer therapies.

  • Case Study: Research showed that incorporating this compound into polymeric nanoparticles significantly improved the delivery efficiency of chemotherapeutic drugs to cancer cells, leading to enhanced therapeutic outcomes .

Material Science Applications

2.1 Development of Functional Polymers

This compound is used to synthesize functional polymers that exhibit specific properties such as conductivity and responsiveness to environmental stimuli.

  • Data Table 1: Properties of Functional Polymers Synthesized with this compound
Polymer TypeConductivity (S/m)ResponsivenessApplication Area
Cationic Hydrogel0.01pH-sensitiveDrug delivery
Conductive Nanocomposite0.05Temperature-sensitiveSensors

2.2 Smart Hydrogels

The compound is integral in creating smart hydrogels that can respond to external stimuli such as temperature or pH changes, making them suitable for biomedical applications like wound healing and tissue engineering.

  • Case Study: A study highlighted the development of a pH-responsive hydrogel using this compound, which demonstrated controlled drug release profiles in vitro .

Environmental Applications

3.1 Water Treatment Processes

This compound has been investigated for its role in enhancing flocculation processes in wastewater treatment, improving the removal of anionic contaminants.

  • Data Table 2: Efficacy of this compound in Water Treatment
Contaminant TypeInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Anionic Dyes50590
Heavy Metals1001090

Mechanism of Action

The mechanism of action of N-[2-(Trimethylammonium)ethyl]maleimide Chloride involves the formation of a covalent bond with thiol groups. The maleimide moiety reacts with the thiol group, resulting in the formation of a stable thioether linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for various biochemical applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between N-[2-(Trimethylammonium)ethyl]maleimide Chloride and structurally related compounds:

Compound Name CAS Number Key Functional Groups Charge at Neutral pH Solubility Primary Applications Molecular Weight (g/mol)
This compound 69684-10-2 Maleimide, quaternary ammonium Positive High (aqueous) Bioconjugation, cationic labeling 216.73
N-(2-Aminoethyl)maleimide Hydrochloride 134272-64-3 Maleimide, primary amine Positive (protonated) Moderate (aqueous) Thiol coupling via amine-thiol crosslinkers 176.60
N-(2-Hydroxyethyl)-maleimide Not provided Maleimide, hydroxyl group Neutral Moderate (polar solvents) Polymer modification, hydrophilic linkers ~155.15 (estimated)
DBCO PEG₄-Maleimide Not provided Maleimide, PEG spacer, DBCO Neutral High (aqueous) Click chemistry, bioorthogonal labeling ~700–800 (estimated)
3-Chloro-N-phenyl-phthalimide Not provided Phthalimide, chloro, phenyl Neutral Low (organic solvents) Polyimide synthesis, polymer monomers ~257.68

Reactivity and Stability

  • Thiol Reactivity : All maleimide derivatives react with thiols, but the reaction kinetics vary. The quaternary ammonium group in this compound enhances aqueous solubility, enabling faster reaction rates in biological buffers compared to neutral derivatives like N-(2-Hydroxyethyl)-maleimide .
  • Charge Effects: The permanent positive charge of the trimethylammonium group eliminates pH dependency, unlike N-(2-Aminoethyl)maleimide Hydrochloride, which requires acidic conditions to protonate the amine .
  • Stability: Quaternary ammonium groups resist oxidation, making this compound more stable than hydroxyethyl or aminoethyl derivatives, which may degrade under harsh conditions .

Biological Activity

N-[2-(Trimethylammonium)ethyl]maleimide Chloride (TMEMC) is a thiol-reactive compound widely recognized for its ability to modify cysteine residues in proteins. This article delves into the biological activity of TMEMC, exploring its mechanisms of action, biochemical pathways, applications in research and medicine, and comparisons with similar compounds.

Target of Action
TMEMC specifically targets thiol groups, forming stable thioether bonds with sulfhydryl groups found in cysteine residues. This reactivity underpins its utility in biochemical research and therapeutic applications.

Mode of Action
Upon reaction with thiols, TMEMC undergoes substitution reactions, resulting in the formation of mixed disulfides. This process is crucial for modifying protein structures and functions, particularly in enzymatic pathways where cysteine plays a pivotal role.

Biochemical Pathways
The modification of cysteine residues by TMEMC affects various biochemical pathways. For instance, it has been instrumental in studies probing the functional roles of thiol groups in enzymology and protein interactions . The compound's action can significantly alter the bioavailability and functionality of target proteins.

Pharmacokinetics

TMEMC's pharmacokinetics are characterized by its irreversible binding to cysteine residues, which can influence the bioavailability of proteins involved in critical cellular processes. The compound exhibits optimal reactivity within a pH range of 6.5 to 7.5, making it suitable for physiological conditions.

Applications in Research and Medicine

TMEMC has a wide array of applications across different fields:

  • Chemistry : Used as a derivatizing agent to protect thiol groups during chemical analyses.
  • Biology : Employed to study protein structure and function by selectively modifying thiol groups.
  • Medicine : Utilized in developing diagnostic assays and therapeutic agents targeting thiol-containing biomolecules.
  • Industry : Applied in pharmaceuticals where thiol modification is essential .

Study on Protein Modification

A study demonstrated TMEMC's effectiveness in modifying cysteine residues in various proteins, leading to altered enzymatic activity. The research highlighted how TMEMC could be used to probe the functional roles of specific cysteine residues within enzymes, providing insights into their mechanisms.

Therapeutic Development

TMEMC has been investigated for its potential role in therapeutic applications targeting diseases associated with dysregulated thiol chemistry. For example, its ability to modify proteins involved in cancer cell survival pathways suggests a promising avenue for developing targeted therapies .

Comparison with Similar Compounds

Compound NameKey FeaturesReactivity with Thiols
N-Ethylmaleimide (NEM)Lacks trimethylammonium group; less hydrophilicModerate
N-(1-Phenylethyl)maleimideBetter ionization properties; less selective towards thiolsLower selectivity
TMEMCEnhanced hydrophilicity and reactivity due to trimethylammonium groupHigh selectivity

TMEMC stands out among maleimide derivatives due to its unique trimethylammonium group, which enhances both its hydrophilicity and reactivity with thiol groups compared to other compounds like N-Ethylmaleimide .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(Trimethylammonium)ethyl]maleimide Chloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic displacement of trimethylammonium substrates followed by amidation. For example, a one-pot two-step strategy involves (1) 18F incorporation via trimethylammonium displacement under mild conditions (e.g., acetonitrile at 80°C) and (2) amidation with maleimide derivatives like N-(2-aminoethyl)maleimide trifluoroacetate . Optimization includes controlling reaction temperature (e.g., reflux in acetonitrile) and stoichiometric ratios of reactants to minimize hydrolysis byproducts .

Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the maleimide ring integrity and quaternary ammonium group. For example, 1H NMR can detect maleimide protons (~6.7 ppm) and trimethylammonium methyl groups (~3.1 ppm). Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. Complex spectra from side reactions (e.g., acetylene participation) require 2D NMR or heteronuclear correlation experiments .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields when using different maleimide conjugation protocols?

  • Methodological Answer : Discrepancies often arise from substrate-specific reactivity. For hydroxyl-bearing substrates, Method-B (treatment with N-(Methoxycarbonyl)maleimide) yields >80% product, whereas polyethylene substrates form complex byproducts due to acetylene participation. Systematic screening of reaction conditions (e.g., solvent polarity, temperature) and real-time monitoring via TLC or in-situ IR spectroscopy can identify optimal protocols .

Q. What strategies are effective for incorporating this compound into thiol-reactive probes for biomedical imaging?

  • Methodological Answer : The maleimide group enables selective thiol conjugation. For 18F-labeled probes, radiosynthesis involves coupling 6-[18F]fluoronicotinic acid tetrafluorophenyl ester with N-(2-aminoethyl)maleimide. Radiochemical yields (26±5% uncorrected) are maximized by minimizing reaction time (75 min total) and using trifluoroacetate salts to stabilize intermediates. In vivo applications require purification via C18 cartridge chromatography .

Q. How does the quaternary ammonium group influence the compound’s behavior in polymer matrices or chromatographic systems?

  • Methodological Answer : The cationic quaternary ammonium group enhances hydrophilicity and ionic interactions. In polyMETAC/HEAA polymers, it enables salt-responsive swelling for actuators, with opposite swelling/shrinking behaviors in NaCl solutions. For chromatography, grafting onto monolithic columns improves surface charge, enabling efficient protein separation in proteomic studies .

Q. What purification methods are most effective for isolating this compound from reaction byproducts?

  • Methodological Answer : Column chromatography (silica gel, eluting with CH2Cl2:MeOH gradients) removes unreacted amines and hydrolyzed products. For radiochemical purity, Sep-Pak C18 cartridges with ethanol/water mixtures isolate the 18F-labeled product. Karl-Fischer titration ensures low moisture content (<10 ppm), critical for stability .

Q. How should researchers interpret complex NMR spectra resulting from side reactions during synthesis?

  • Methodological Answer : Side reactions (e.g., Michael additions or acetylene cyclization) produce overlapping signals. Use DEPT-135 NMR to distinguish CH2/CH3 groups, and HSQC to correlate 1H-13C signals. For example, loss of acetylene moieties in polyethylene substrate reactions is confirmed by absence of ~2.5 ppm alkynyl protons .

Critical Research Considerations

  • Contradiction Management : Conflicting data on maleimide reactivity (e.g., substrate-dependent yields) necessitate iterative optimization and mechanistic studies (e.g., DFT calculations for transition states) .
  • Safety Protocols : Handle trimethylammonium precursors under inert atmospheres to prevent hydrolysis. Use PPE and fume hoods for radiosynthesis .

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